cis-1-Bromo-1-propene
CAS No.: 590-13-6
Cat. No.: VC2320436
Molecular Formula: C3H5B
Molecular Weight: 120.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 590-13-6 |
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Molecular Formula | C3H5B |
Molecular Weight | 120.98 g/mol |
IUPAC Name | (Z)-1-bromoprop-1-ene |
Standard InChI | InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2- |
Standard InChI Key | NNQDMQVWOWCVEM-IHWYPQMZSA-N |
Isomeric SMILES | C/C=C\Br |
SMILES | CC=CBr |
Canonical SMILES | CC=CBr |
Introduction
Physical Properties
cis-1-Bromo-1-propene exists as a colorless to slightly yellow liquid at standard temperature and pressure . It possesses a distinctive ethylene-like sweet odor with irritating qualities . The compound is volatile and sensitive to light, requiring appropriate storage conditions to maintain its integrity .
Key Physical Parameters
The physical characteristics of cis-1-Bromo-1-propene are summarized in the following table:
These physical properties influence the handling, storage, and application methods of cis-1-Bromo-1-propene in both laboratory and industrial settings. The low boiling point indicates high volatility, which is important to consider for safety and experimental protocols. The compound's light sensitivity necessitates storage in amber containers or under inert conditions to prevent degradation .
Chemical Properties
cis-1-Bromo-1-propene exhibits chemical behavior typical of both alkenes and alkyl halides, making it a versatile reagent in organic synthesis. The presence of a carbon-carbon double bond and a bromine atom creates multiple reactive sites within the molecule.
Reactivity Profile
The compound can participate in various types of chemical transformations:
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Nucleophilic substitution reactions with bases, where the bromine atom can be displaced by nucleophiles .
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Addition reactions with electrophilic reagents across the carbon-carbon double bond .
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Elimination reactions when treated with acids, potentially leading to the formation of alkynes or rearranged products .
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Condensation reactions with aldehydes and ketones to form more complex organic structures .
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Coupling reactions, particularly in the presence of transition metal catalysts, where the compound can serve as a substrate for carbon-carbon bond formation.
The cis configuration of the molecule affects its reactivity compared to the trans isomer, potentially influencing reaction rates, stereoselectivity, and product distributions in various transformations. This stereochemical aspect makes cis-1-Bromo-1-propene particularly valuable in stereoselective synthetic applications.
Applications and Uses
cis-1-Bromo-1-propene finds applications across multiple domains, from industrial manufacturing to pharmaceutical research. Its reactive nature and structural features make it a valuable starting material and intermediate in chemical synthesis.
Industrial Applications
In industrial settings, cis-1-Bromo-1-propene serves as a precursor in the manufacture of:
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Agricultural chemicals, including certain pesticides and growth regulators .
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Polymeric materials, where it can function as an initiator or monomer in polymerization processes .
Research and Pharmaceutical Applications
In research laboratories and pharmaceutical development, cis-1-Bromo-1-propene plays important roles as:
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A reagent in organic synthesis for creating more complex molecules .
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A catalyst or initiator in polymerization reactions, particularly for producing biocompatible polymers .
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A building block for synthesizing bioactive compounds, including antibacterial, antifungal, and antiviral agents .
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A precursor for specific downstream products such as 2,4-hexadiene .
The compound's ability to participate in stereoselective reactions makes it particularly valuable in the synthesis of pharmaceuticals where stereochemistry can significantly impact biological activity.
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